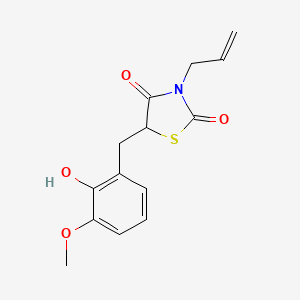

3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione (AHMTHD) is an organic compound that is used in scientific research. AHMTHD has several potential applications in the medical and chemical fields due to its unique structure and properties. This article will provide an overview of AHMTHD, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- A study by Takjoo et al. (2016) focused on the synthesis of dioxidomolybdenum(VI) complexes with allyl N'-2-hydroxy-3-methoxybenzylidenecarbamohydrazonothioate, demonstrating the compound's coordination behavior and potential applications in catalysis and material science. The complexes were characterized using spectroscopic methods and X-ray crystallography, offering insights into their molecular structures and bonding mechanisms (Takjoo et al., 2016).

Corrosion Inhibition

- In research by Chaouiki et al. (2022), thiazolidinediones, including derivatives similar to the compound , were investigated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The study provided a comprehensive evaluation of the inhibitors' performance using gravimetric methods, electrochemical measurements, and theoretical simulations, highlighting their high efficiency in protecting against corrosion (Chaouiki et al., 2022).

Organic Synthesis and Reactivity

- Mphahlele and Moekwa (2005) investigated the reactivity of alpha-allylcyclohexane-1,3-diones, which are structurally related to the compound of interest, in iodo- and bromo-enolcyclization reactions. These reactions produced a variety of cyclic derivatives, suggesting potential applications in the synthesis of complex organic molecules and pharmaceuticals (Mphahlele & Moekwa, 2005).

Chemical Interactions and Mechanisms

- Research by Popov-Pergal et al. (2010) explored the synthesis and structure of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, focusing on their structural elucidation through spectroscopic techniques. This work contributes to understanding the chemical properties and potential applications of thiazolidinedione derivatives in medicinal chemistry and material science (Popov-Pergal et al., 2010).

Eigenschaften

IUPAC Name |

5-[(2-hydroxy-3-methoxyphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-3-7-15-13(17)11(20-14(15)18)8-9-5-4-6-10(19-2)12(9)16/h3-6,11,16H,1,7-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKUKHSYLHJQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC2C(=O)N(C(=O)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2609406.png)

![Ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)

![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609412.png)

![3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2609415.png)

![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2609425.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2609426.png)